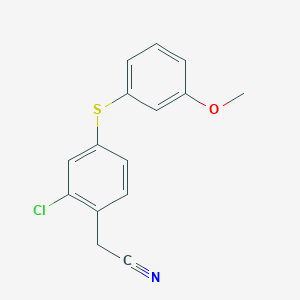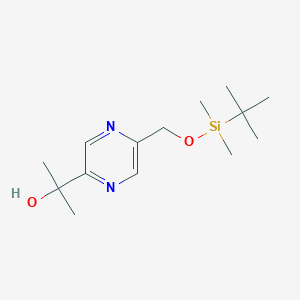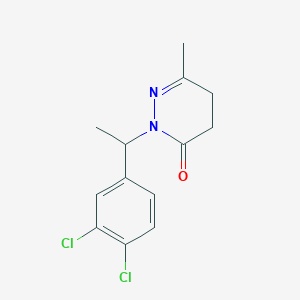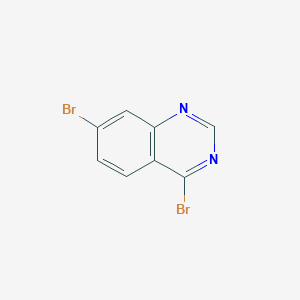
N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine is a chemical compound that belongs to the class of quinolinamines. This compound is characterized by its unique structure, which includes a quinoline ring system substituted with a phenyl group and an ethylpropyl group. Quinolinamines are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and other scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine typically involves the reaction of 2-phenyl-4-quinolinecarboxylic acid with 1-ethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to neutralize the by-products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purification process may involve recrystallization or chromatography techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring or the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to various halogenated or nitrated products.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(1-Ethylpropyl)-3,4-xylidine: A related compound with a similar structure but different substitution pattern.
Pendimethalin: A dinitroaniline herbicide with a similar ethylpropyl group but different functional groups and applications.
Uniqueness
N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
853310-71-1 |
|---|---|
Fórmula molecular |
C20H22N2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
N-pentan-3-yl-2-phenylquinolin-4-amine |
InChI |
InChI=1S/C20H22N2/c1-3-16(4-2)21-20-14-19(15-10-6-5-7-11-15)22-18-13-9-8-12-17(18)20/h5-14,16H,3-4H2,1-2H3,(H,21,22) |
Clave InChI |
PQYKDAPHUXZIPA-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)NC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11840194.png)
![2,3-Dimethyl-6-[2-(methylamino)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B11840202.png)
![4,9-Dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11840208.png)








